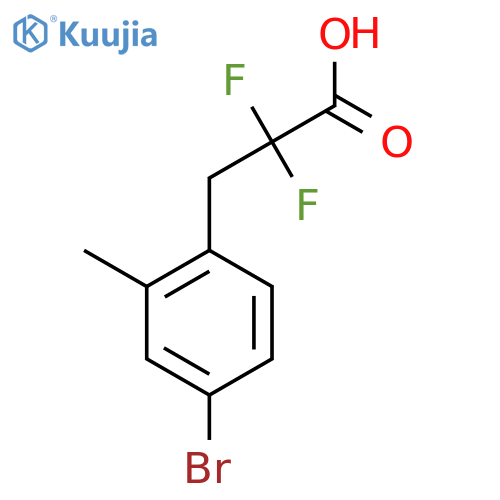Cas no 2229286-00-2 (3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid)

2229286-00-2 structure
商品名:3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid
- EN300-1953996
- 2229286-00-2
-
- インチ: 1S/C10H9BrF2O2/c1-6-4-8(11)3-2-7(6)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: WMHDXUPMYMGOFZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C)C=1)CC(C(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 277.97540g/mol
- どういたいしつりょう: 277.97540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3Ų
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953996-0.5g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1953996-10.0g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 10g |
$5467.0 | 2023-05-31 | ||
| Enamine | EN300-1953996-0.1g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1953996-2.5g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1953996-0.05g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1953996-0.25g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1953996-1.0g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 1g |
$1272.0 | 2023-05-31 | ||
| Enamine | EN300-1953996-1g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1953996-5.0g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 5g |
$3687.0 | 2023-05-31 | ||
| Enamine | EN300-1953996-5g |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid |
2229286-00-2 | 5g |
$3479.0 | 2023-09-17 |
3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
2229286-00-2 (3-(4-bromo-2-methylphenyl)-2,2-difluoropropanoic acid) 関連製品
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
